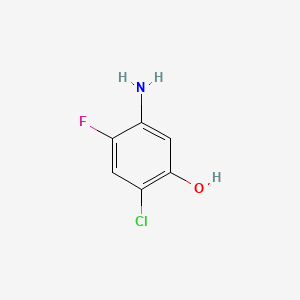

5-Amino-2-chloro-4-fluorophenol

概要

説明

Synthesis Analysis

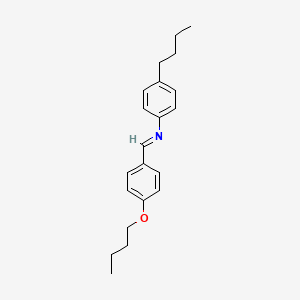

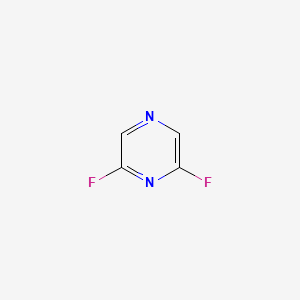

The synthesis of related compounds involves condensation reactions and nucleophilic substitution. For instance, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol is achieved through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . Similarly, the synthesis of a novel fluorinated diamine monomer is performed by a nucleophilic chloro-displacement reaction followed by the reduction of the intermediate dinitro compound . These methods suggest that the synthesis of this compound could potentially be carried out through similar reactions, utilizing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a saliciline derivative is determined using single-crystal X-ray diffraction, revealing a planar conformation and stabilization through weak intermolecular interactions . This implies that this compound may also exhibit a planar structure and could form similar intermolecular interactions, which could be confirmed through analogous structural analysis.

Chemical Reactions Analysis

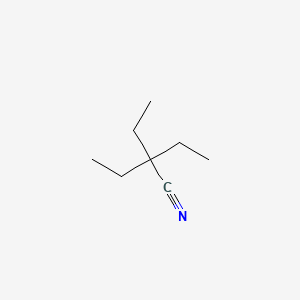

The chemical reactions of related compounds involve coordination with metal ions and intramolecular cyclization. The study of metal complexes of a synthesized ligand shows coordination via OH groups and the azomethine nitrogen atom . Another synthesis method allows for the formation of 3-amino-5-fluoroalkylfurans through cyclization of fluorovinamides . These findings suggest that this compound could also participate in coordination chemistry and cyclization reactions, depending on the reaction partners and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include solubility, thermal stability, and optical transparency. Polyimides based on a fluorinated diamine monomer exhibit high solubility in organic solvents, high glass transition temperatures, and good mechanical properties . These properties indicate that this compound may also display similar solubility and stability characteristics, which could be advantageous for various applications.

科学的研究の応用

Intermolecular Interactions in Derivatives of 1,2,4-Triazoles :

- Research by Shukla et al. (2014) on 1,2,4-triazole derivatives, which are biologically active compounds, revealed significant insights into their intermolecular interactions, including those involving fluorine and chlorine atoms. Such interactions are crucial in understanding the molecular behavior of compounds like 5-Amino-2-chloro-4-fluorophenol in various environments (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Electrophilic Amination and Fluorine Removal :

- Bombek et al. (2004) investigated the electrophilic amination of fluorophenols, which demonstrated the potential for complete removal of the fluorine atom in certain chemical processes. This study could have implications for the manipulation of fluorophenol derivatives, including this compound (Bombek, Požgan, Kočevar, & Polanc, 2004).

Quantum Chemical Studies on Molecular Geometry :

- Satheeshkumar et al. (2017) conducted quantum chemical studies on compounds with structures similar to this compound, providing insights into their molecular geometry, chemical reactivity, and molecular electrostatic potential. Such studies are vital for understanding the chemical properties and potential applications of this compound (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).

Sonochemical Degradation of Aromatic Organic Pollutants :

- Research by Goskonda, Catallo, and Junk (2002) explored the use of ultrasound in the mineralization of various chlorophenols and fluorophenols, demonstrating the potential of such techniques in environmental remediation. The study’s findings could be relevant to the degradation or transformation of this compound in environmental applications (Goskonda, Catallo, & Junk, 2002).

- Biology**:

- Cheng et al. (2020) discussed advances in the design and synthesis of fluorescent amino acids, highlighting their use in creating fluorescent macromolecules for biological studies. This research area is relevant for understanding how this compound could be utilized in the development of novel fluorescent compounds for biological applications (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Fluorinated Amino Acid Probes for Biological Studies :

- Summerer et al. (2006) reported on the biosynthetic incorporation of a fluorescent amino acid into proteins, which could be used for studying protein structure and dynamics. This research provides insights into the potential applications of this compound derivatives in protein research and molecular biology (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

Chlorogenic Acid and Its Biological Properties :

- Although not directly related to this compound, research by Naveed et al. (2018) on chlorogenic acid, another phenolic compound, provides insights into the diverse biological and pharmacological effects of phenolic acids. This study might offer a broader understanding of the potential biological activities of phenolic compounds similar to this compound (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Xiaohui, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust, mist, vapors, or spray, and avoiding contact with skin and eyes .

作用機序

Target of Action

The primary target of 5-Amino-2-chloro-4-fluorophenol is the vascular endothelial growth factor (VEGF) receptor tyrosine kinase . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. By targeting this receptor, the compound can influence the growth and development of blood vessels.

Mode of Action

This compound acts as a reagent in the design and structure of potent inhibitors of the VEGF receptor tyrosine kinase . By inhibiting this receptor, the compound can prevent the activation of the VEGF pathway, thereby controlling angiogenesis.

Biochemical Pathways

The compound affects the VEGF signaling pathway . When the VEGF receptor is inhibited, the downstream effects include a decrease in the proliferation and migration of endothelial cells, which are critical for angiogenesis. This can lead to a reduction in the formation of new blood vessels.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . By preventing the formation of new blood vessels, the compound can potentially limit the growth of tumors, as they require a blood supply to grow and spread.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C . Additionally, the compound’s solubility in different solvents, such as chloroform and methanol , can affect its distribution in the body and its interaction with its target receptor.

生化学分析

Biochemical Properties

It is known to be involved in the design and structure of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

5-amino-2-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZLCOLNTRPSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233461 | |

| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84478-72-8 | |

| Record name | 5-Amino-2-chloro-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84478-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

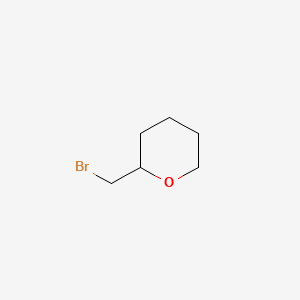

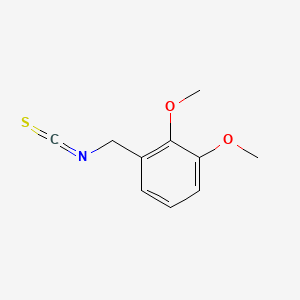

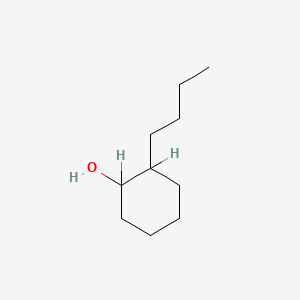

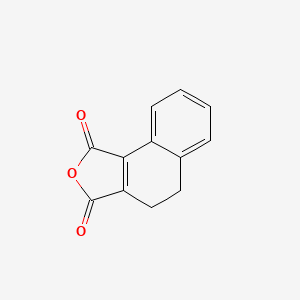

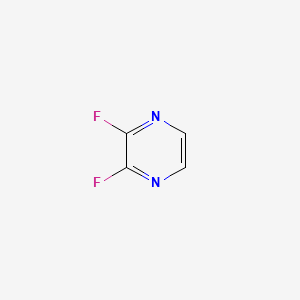

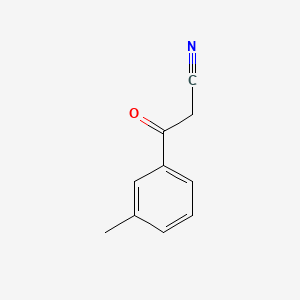

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。